Pyrrolidine, 1-benzyl-2,5-dimethyl-
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Overview
Description
Pyrrolidine, 1-benzyl-2,5-dimethyl- is a heterocyclic organic compound featuring a five-membered ring with nitrogen as the heteroatom. This compound is a derivative of pyrrolidine, which is known for its presence in various biologically active molecules and its utility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-benzyl-2,5-dimethyl- typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of 1-benzyl-2-pyrrolidinone using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF) to yield N-benzylpyrrolidine . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors under specific reaction conditions .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reductive amination, and other techniques commonly used in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-benzyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Pyrrolidine, 1-benzyl-2,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of pyrrolidine, 1-benzyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atom can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility and biological activity.
1-Benzyl-2-pyrrolidinone: Used in similar synthetic applications.
1-Benzyl-3-pyrrolidinol: Another derivative with distinct chemical properties
Uniqueness
Pyrrolidine, 1-benzyl-2,5-dimethyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of benzyl and methyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-2,5-dimethylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRNGUFZPFNIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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